molecular formula C21H18Cl2F3N3O2S B2773836 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide CAS No. 1226459-73-9

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

Cat. No.: B2773836
CAS No.: 1226459-73-9
M. Wt: 504.35
InChI Key: OMJQFCFHDPZUOF-UHFFFAOYSA-N
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Description

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a synthetic small molecule characterized by a central imidazole ring substituted with dichlorophenyl and trifluoromethoxyphenyl groups, and a thioacetamide side chain. This specific molecular architecture, featuring halogen substituents and a sulfur-containing linker, suggests potential for high reactivity and binding affinity, making it a candidate for investigative applications in medicinal chemistry and pharmacology. Researchers may employ this compound as a building block or intermediate in the synthesis of more complex molecules, or as a lead compound in high-throughput screening campaigns to identify novel biological activities. Its structure indicates it may interact with various enzyme systems or cellular receptors, though its precise mechanism of action and full research value are yet to be characterized. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Strictly for professional use by qualified researchers.

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18Cl2F3N3O2S/c1-12(2)28-19(30)11-32-20-27-10-18(13-3-8-16(22)17(23)9-13)29(20)14-4-6-15(7-5-14)31-21(24,25)26/h3-10,12H,11H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJQFCFHDPZUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18Cl2F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H15Cl2F3N4O2S2C_{22}H_{15}Cl_{2}F_{3}N_{4}O_{2}S_{2}, with a molecular weight of 559.4 g/mol . The structure includes key functional groups such as imidazole and thioether, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H15Cl2F3N4O2S2
Molecular Weight559.4 g/mol
CAS Number1226444-60-5
SolubilitySoluble in DMSO, ethanol
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways. For instance, it has been noted for its potential to inhibit soluble epoxide hydrolase (sEH), which plays a role in regulating inflammatory responses .
  • Anticancer Activity : Preliminary studies suggest that imidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the dichlorophenyl group may enhance these effects through increased lipophilicity and improved cellular uptake .
  • Neuroprotective Effects : Some derivatives of similar structures have shown neuroprotective effects in animal models, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to this compound:

  • Inflammation Models : In vivo studies demonstrated that similar compounds significantly reduced hyperalgesia in carrageenan-induced inflammation models, indicating their potential utility in pain management .
  • Cell Viability Assays : Research involving cell lines has shown that compounds with similar structural motifs can reduce cell viability in cancerous cells by promoting apoptosis through mitochondrial pathways .

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to evaluate the toxicity profiles of such compounds. Early assessments indicate that the compound exhibits low toxicity at therapeutic doses, but further studies are necessary to establish a comprehensive safety profile.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: The synthesis typically involves multi-step pathways, including imidazole ring formation, thioether linkage, and amide coupling. Key optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves yield by enhancing reaction kinetics .
  • Controlled reaction conditions : Temperature (60–80°C), inert atmosphere (N₂), and pH adjustments to minimize side reactions .
  • Purification techniques : Column chromatography or recrystallization with solvents like ethyl acetate/hexane to isolate high-purity products .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect impurities .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles under controlled heating rates .

Q. What structural features of this compound suggest potential pharmacological activity?

Methodological Answer:

  • Imidazole core : Facilitates hydrogen bonding with enzyme active sites (e.g., cyclooxygenase or kinase targets) .
  • 3,4-Dichlorophenyl group : Enhances lipophilicity and membrane permeability, critical for cellular uptake .
  • Trifluoromethoxy substituent : Introduces electron-withdrawing effects, stabilizing interactions with hydrophobic pockets in proteins .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify key functional groups for target modulation?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with variations in the dichlorophenyl or trifluoromethoxy groups to evaluate bioactivity shifts .
  • Bioisosteric replacement : Replace the thioacetamide moiety with sulfonamide or ester groups to compare binding affinities .
  • In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like COX-2 or viral proteases .

Q. What experimental approaches are recommended to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Dose-response assays : Perform IC₅₀/EC₅₀ measurements under standardized conditions (e.g., fixed serum concentrations) to minimize variability .
  • Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid compound degradation .
  • Orthogonal assays : Validate enzyme inhibition results with cell-based assays (e.g., luciferase reporters for pathway modulation) .

Q. How can researchers evaluate the compound’s potential off-target effects in complex biological systems?

Methodological Answer:

  • Proteome-wide profiling : Utilize affinity chromatography coupled with mass spectrometry to identify unintended protein binders .
  • Kinase panel screening : Test against a library of 100+ kinases to assess selectivity (e.g., Eurofins KinaseProfiler) .
  • Transcriptomic analysis : RNA-seq on treated cell lines to detect aberrant gene expression patterns .

Q. What strategies are effective for improving the compound’s solubility and pharmacokinetic properties?

Methodological Answer:

  • Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to improve oral bioavailability .
  • LogP optimization : Adjust substituents (e.g., replace chlorine with polar groups) to achieve LogP <5, balancing permeability and solubility .

Q. How can computational modeling guide the design of derivatives with enhanced target specificity?

Methodological Answer:

  • Quantum mechanical calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties influencing binding .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., 100 ns trajectories) to assess binding stability .
  • Free-energy perturbation (FEP) : Calculate relative binding energies of derivatives to prioritize synthesis .

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